(E)-6-methyl-2-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one
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Overview
Description
6-METHYL-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyridine ring and a dihydropyrimidinone core
Preparation Methods
The synthesis of 6-METHYL-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of 6-methyl-2-pyridone with pyridine-2-carboxaldehyde in the presence of hydrazine. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of dihydropyridine derivatives .
Scientific Research Applications
6-METHYL-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and dihydropyrimidinone moieties allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Compared to other similar compounds, 6-METHYL-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of a pyridine ring and a dihydropyrimidinone core. Similar compounds include:
- 6-Methyl-2-pyridone
- Pyridine-2-carboxaldehyde
- Dihydropyrimidinone derivatives
These compounds share structural similarities but differ in their specific functional groups and reactivity, making 6-METHYL-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE unique in its applications and properties .
Properties
Molecular Formula |
C11H11N5O |
---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
4-methyl-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N5O/c1-8-6-10(17)15-11(14-8)16-13-7-9-4-2-3-5-12-9/h2-7H,1H3,(H2,14,15,16,17)/b13-7+ |
InChI Key |
CSZUSPFDORDYCY-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=N2 |
Origin of Product |
United States |
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